Welcome to the BenchChem Online Store!
molecular formula C10H10ClF B8588860 2-Chloromethyl-1-cyclopropyl-3-fluorobenzene

2-Chloromethyl-1-cyclopropyl-3-fluorobenzene

Cat. No. B8588860
M. Wt: 184.64 g/mol
InChI Key: MATURINWJUPHGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08680099B2

Procedure details

(2-Cyclopropyl-6-fluorophenyl)-methanol (4, 5.56 g, 34 mmol) was dissolved in dichloromethane (100 mL) and thionyl chloride (2.49 mL, 34 mmol) was added. The mixture was refluxed for 4 h and evaporated. The crude product was purified by column chromatography over silica, eluting with n-hexane:ethyl acetate (95:5). The title compound (3.41 g, 18.4 mmol, 54%) was isolated as a pale yellow oil.
Quantity
5.56 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.49 mL
Type
reactant
Reaction Step Two
Yield
54%

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:5]=2[CH2:11]O)[CH2:3][CH2:2]1.S(Cl)([Cl:15])=O>ClCCl>[Cl:15][CH2:11][C:5]1[C:6]([F:10])=[CH:7][CH:8]=[CH:9][C:4]=1[CH:1]1[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
5.56 g
Type
reactant
Smiles
C1(CC1)C1=C(C(=CC=C1)F)CO
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2.49 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography over silica
WASH
Type
WASH
Details
eluting with n-hexane:ethyl acetate (95:5)

Outcomes

Product
Name
Type
product
Smiles
ClCC1=C(C=CC=C1F)C1CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 18.4 mmol
AMOUNT: MASS 3.41 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.